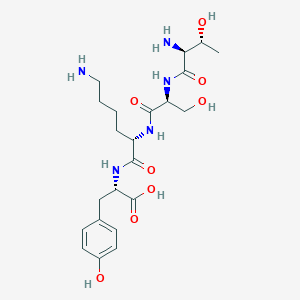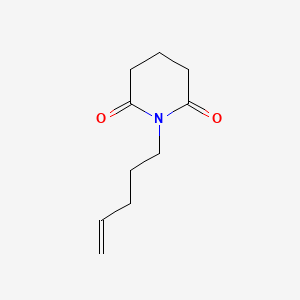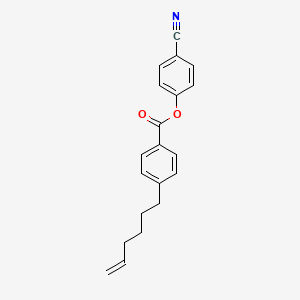
4-Cyanophenyl 4-(hex-5-EN-1-YL)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyanophenyl 4-(hex-5-EN-1-YL)benzoate is a chemical compound with the molecular formula C20H21NO2. It is a member of the benzoate ester family, characterized by the presence of a cyanophenyl group and a hex-5-en-1-yl group attached to the benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanophenyl 4-(hex-5-EN-1-YL)benzoate typically involves the esterification of 4-cyanophenol with 4-(hex-5-en-1-yl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyanophenyl 4-(hex-5-EN-1-YL)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyanophenyl derivatives.
Applications De Recherche Scientifique
4-Cyanophenyl 4-(hex-5-EN-1-YL)benzoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, including liquid crystals and photoresponsive polymers
Mécanisme D'action
The mechanism of action of 4-Cyanophenyl 4-(hex-5-EN-1-YL)benzoate involves its interaction with specific molecular targets and pathways. The cyanophenyl group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and receptors, thereby influencing cellular processes. The hex-5-en-1-yl group provides hydrophobic interactions that enhance the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- 4-Cyanophenyl 4-(hexyloxy)benzoate
- 4-Cyanophenyl 4-(acryloyloxy)benzoate
- 4-Cyanophenyl 4-(methoxy)benzoate
Comparison: 4-Cyanophenyl 4-(hex-5-EN-1-YL)benzoate is unique due to the presence of the hex-5-en-1-yl group, which imparts distinct chemical and physical properties. Compared to its analogs, this compound exhibits enhanced reactivity in substitution reactions and improved binding affinity in biological assays. The presence of the double bond in the hex-5-en-1-yl group also allows for additional functionalization, making it a versatile intermediate in synthetic chemistry .
Propriétés
Numéro CAS |
189027-29-0 |
|---|---|
Formule moléculaire |
C20H19NO2 |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
(4-cyanophenyl) 4-hex-5-enylbenzoate |
InChI |
InChI=1S/C20H19NO2/c1-2-3-4-5-6-16-7-11-18(12-8-16)20(22)23-19-13-9-17(15-21)10-14-19/h2,7-14H,1,3-6H2 |
Clé InChI |
LPVGXWGQUXYZEV-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,3,4-Tetrahydrocyclohepta[b][1,4]diazepine](/img/structure/B12556387.png)
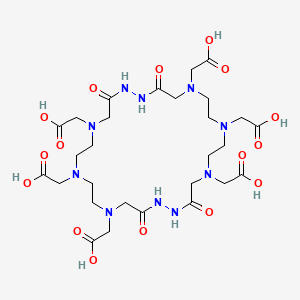

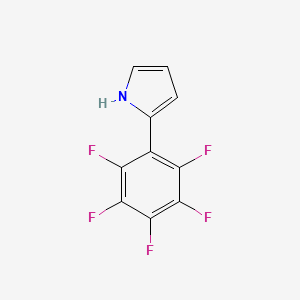
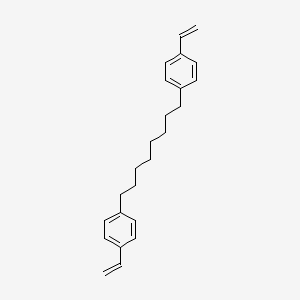
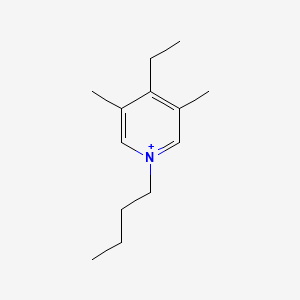
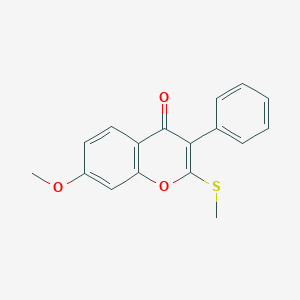
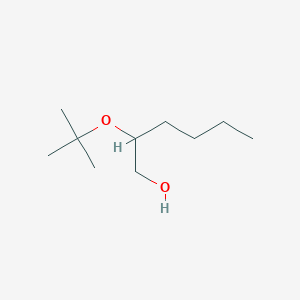

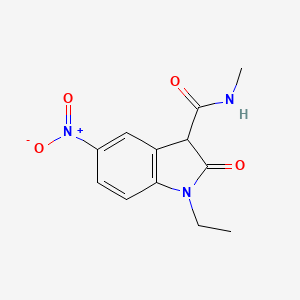
silane](/img/structure/B12556436.png)
